[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-fluorobenzaldehyde and 2-amino-3-methylpyridine, the intermediate is formed through a condensation reaction. This intermediate then undergoes cyclization with morpholine and a suitable oxidizing agent to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide .
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Solvents : Common solvents include dichloromethane, ethanol, and acetonitrile .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential as a biochemical probe.
- Medicine : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds:
- 6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid : Shares the oxazolo-pyridine core but differs in functional groups.
- 2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide : Another oxazolo-pyridine derivative with different substituents .
- The presence of the morpholinyl group in 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone provides unique chemical properties and potential biological activities not found in similar compounds .
Properties
Molecular Formula |
C18H16FN3O3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H16FN3O3/c1-11-10-13(18(23)22-6-8-24-9-7-22)15-16(21-25-17(15)20-11)12-4-2-3-5-14(12)19/h2-5,10H,6-9H2,1H3 |
InChI Key |
FBTRXBIBHYAJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.